

Application of MM-589 Tfa in the Study of MLL Fusion Proteins

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Compound of Interest

Compound Name: MM-589 Tfa

Cat. No.: B15606085

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Introduction

Mixed-lineage leukemia (MLL) fusion proteins, resulting from chromosomal translocations of the KMT2A gene, are potent oncogenic drivers in aggressive hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These fusion proteins are critical for the initiation and maintenance of the leukemic state, primarily through the aberrant regulation of gene expression, leading to the upregulation of key proto-oncogenes such as HOXA9 and MEIS1. A crucial interaction for the oncogenic activity of MLL fusion proteins is their association with the WD repeat-containing protein 5 (WDR5). This interaction is essential for the recruitment of the histone methyltransferase complex to target genes, leading to their transcriptional activation.

MM-589 Tfa is a potent and cell-permeable macrocyclic peptidomimetic that acts as a specific inhibitor of the WDR5-MLL protein-protein interaction.[1][2][3] By binding to WDR5 with high affinity, **MM-589 Tfa** disrupts the formation of the oncogenic MLL fusion protein complex, thereby inhibiting its histone methyltransferase (HMT) activity and suppressing the expression of downstream target genes.[2][4] This application note provides a comprehensive overview of the use of **MM-589 Tfa** as a chemical probe to study the function of MLL fusion proteins and as a potential therapeutic agent. Detailed protocols for key experiments are provided to facilitate its application in research and drug development settings.

Quantitative Data Summary

MM-589 Tfa has been demonstrated to be a highly potent inhibitor of the WDR5-MLL interaction and exhibits selective cytotoxicity against leukemia cells harboring MLL translocations. The following tables summarize the key quantitative data for **MM-589 Tfa**.

Parameter	Value	Reference
Binding Affinity to WDR5 (IC50)	0.90 nM	[2] [4]
Inhibition of MLL H3K4 Methyltransferase Activity (IC50)	12.7 nM	[2] [4]

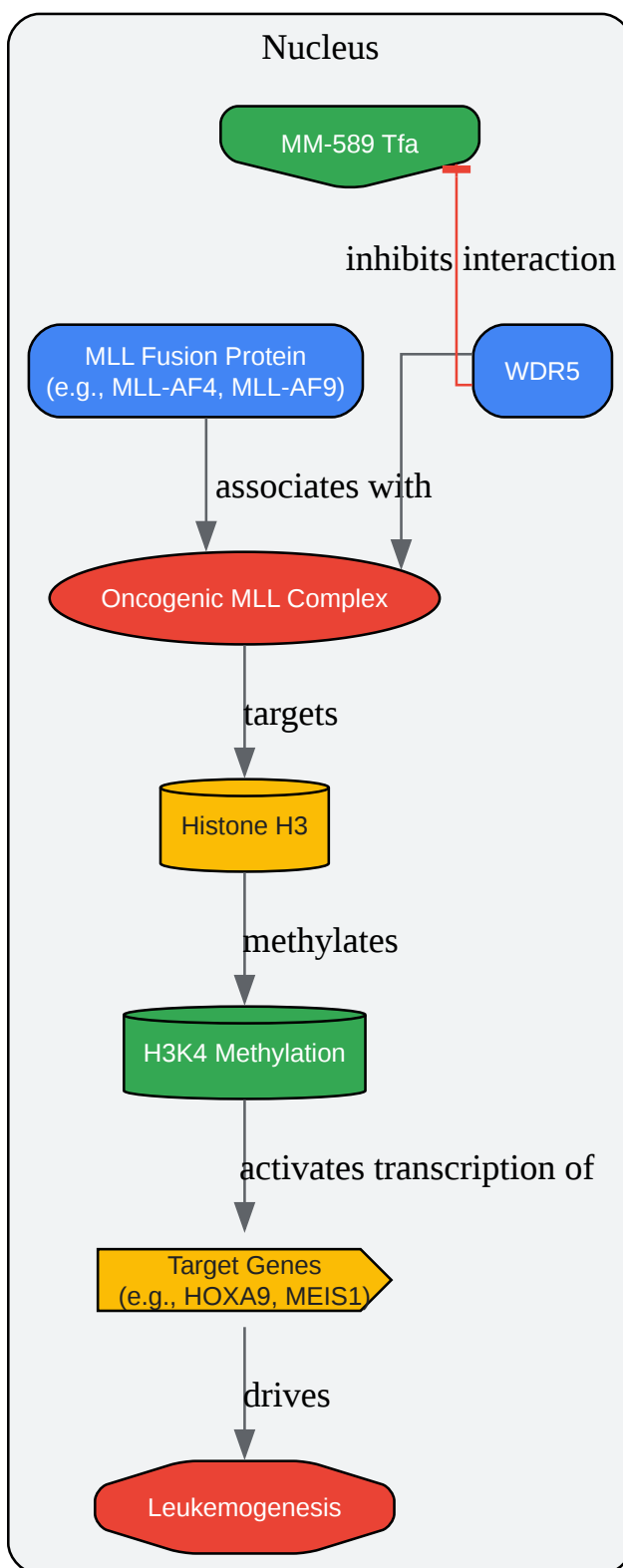
Table 1: In Vitro Activity of MM-589 Tfa

Cell Line	MLL Status	IC50 (μM)	Reference
MV4-11	MLL-AF4	0.25	[4]
MOLM-13	MLL-AF9	0.21	[4]
HL-60	MLL-wildtype	8.6	[4]

Table 2: Cellular Activity of MM-589 Tfa in Leukemia Cell Lines

Signaling Pathway

The canonical pathway involving MLL fusion proteins and the inhibitory action of **MM-589 Tfa** is depicted below. MLL fusion proteins require interaction with WDR5 to form a functional complex that methylates histone H3 on lysine 4 (H3K4), leading to the transcriptional activation of leukemogenic genes. **MM-589 Tfa** competitively binds to WDR5, preventing its association with the MLL fusion protein and thereby inhibiting downstream signaling.



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Caption: MLL Fusion Protein Signaling Pathway and Inhibition by **MM-589 Tfa**.

Experimental Protocols

AlphaLISA-based MLL Histone Methyltransferase (HMT) Assay

This assay is used to quantitatively measure the enzymatic activity of the MLL complex and the inhibitory potential of compounds like **MM-589 Tfa**. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based immunoassay that detects the methylation of a biotinylated histone H3 peptide substrate.

Materials:

- Recombinant MLL core complex (containing MLL, WDR5, ASH2L, and RbBP5)
- **MM-589 Tfa**
- Biotinylated Histone H3 (1-21) peptide substrate
- S-adenosylmethionine (SAM)
- AlphaLISA anti-methyl-Histone H3 Lysine 4 (H3K4me) Acceptor beads
- Streptavidin-coated Donor beads
- AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
- 384-well white OptiPlate

Procedure:

- Compound Preparation: Prepare a serial dilution of **MM-589 Tfa** in AlphaLISA Assay Buffer.
- Reaction Setup:
 - Add 2.5 μ L of the MLL core complex (at 4x the final concentration) to each well of a 384-well plate.

- Add 2.5 μ L of the **MM-589 Tfa** dilution or vehicle control (DMSO) to the respective wells.
- Incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 5 μ L of a mix of biotinylated H3 peptide and SAM (at 2x the final concentration).
- Enzymatic Reaction: Incubate the plate for 1 hour at room temperature.
- Detection:
 - Add 5 μ L of AlphaLISA Acceptor beads diluted in AlphaLISA buffer to stop the reaction.
 - Incubate for 60 minutes at room temperature in the dark.
 - Add 10 μ L of Streptavidin-coated Donor beads.
 - Incubate for 30 minutes at room temperature in the dark.
- Data Acquisition: Read the plate on an Alpha-enabled plate reader at an excitation of 680 nm and emission of 615 nm.
- Data Analysis: Calculate the IC₅₀ value of **MM-589 Tfa** by plotting the AlphaLISA signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.



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Caption: Workflow for the AlphaLISA MLL HMT Assay.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of **MM-589 Tfa** on leukemia cell lines. A common method is the MTT or CellTiter-Glo assay, which measures metabolic activity as an

indicator of cell viability.

Materials:

- Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)
- **MM-589 Tfa**
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well clear or opaque-walled plates
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader (absorbance or luminescence)

Procedure:

- Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Compound Treatment: Add serial dilutions of **MM-589 Tfa** or vehicle control to the wells.
- Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
- Assay:
 - For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight.
 - For CellTiter-Glo® assay: Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes, and incubate for 10 minutes at room temperature.
- Data Acquisition:
 - MTT: Measure the absorbance at 570 nm.
 - CellTiter-Glo®: Measure the luminescence.

- Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value.

Co-Immunoprecipitation (Co-IP)

This technique is used to verify the disruption of the WDR5-MLL fusion protein interaction by **MM-589 Tfa** in a cellular context.

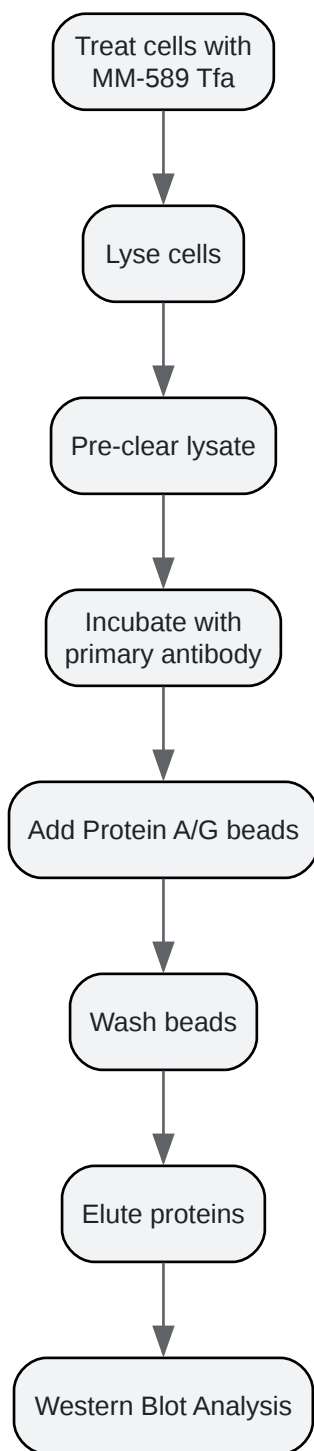
Materials:

- Leukemia cells expressing an MLL fusion protein
- **MM-589 Tfa**
- Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
- Antibody against WDR5 or the MLL fusion protein (e.g., anti-FLAG if the fusion is tagged)
- Protein A/G magnetic beads
- SDS-PAGE and Western blotting reagents

Procedure:

- Cell Treatment and Lysis: Treat cells with **MM-589 Tfa** or vehicle for the desired time. Lyse the cells in Co-IP Lysis Buffer.
- Immunoprecipitation:
 - Pre-clear the cell lysates with protein A/G beads.
 - Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
 - Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
- Washing: Wash the beads several times with Co-IP Lysis Buffer to remove non-specific binding proteins.

- Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against WDR5 and the MLL fusion protein to assess their co-precipitation.



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Caption: Co-Immunoprecipitation Workflow.

Conclusion

MM-589 Tfa is a valuable tool for the investigation of MLL fusion protein biology and the development of novel therapeutics for MLL-rearranged leukemias. Its high potency and specificity for the WDR5-MLL interaction allow for the precise dissection of this critical oncogenic pathway. The protocols provided herein offer a starting point for researchers to utilize **MM-589 Tfa** in their studies to further understand the mechanisms of MLL-driven leukemogenesis and to evaluate the efficacy of targeting the WDR5-MLL axis.

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